Predicted Lipophilicity (logP) Advantage of the Difluoromethyl Group vs. Non-Fluorinated Analog
The target compound exhibits a predicted logP of 0.85, compared to an estimated logP of approximately 0.2–0.3 for the non-fluorinated 1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine analog (CAS 1174846-85-5), representing an increase of roughly 0.5–0.6 log units . This difference is consistent with the established contribution of a CHF2 group to lipophilicity relative to CH3, as documented in medicinal chemistry reviews [1].
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.85 (predicted) |
| Comparator Or Baseline | 1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine (CAS 1174846-85-5); estimated logP ≈ 0.2–0.3 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.6 units for the difluoromethyl compound |
| Conditions | In silico prediction using standard molecular property algorithms (MCule platform) |
Why This Matters
Higher logP correlates with improved membrane permeability and potentially enhanced oral bioavailability, making this compound a preferable starting point for central nervous system or intracellular target campaigns relative to the non-fluorinated analog.
- [1] Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. JIPMER Library, 2024. Available at: https://jipmerlibrary.ovidds.com/ View Source
